

# A Technical Guide to the Solubility of Chloronitromethane in Organic Solvents

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## Compound of Interest

Compound Name: Chloronitromethane

Cat. No.: B120751

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This guide provides a comprehensive overview of the solubility characteristics of **chloronitromethane** in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility. This information is critical for applications in chemical synthesis, reaction kinetics, and formulation development where **chloronitromethane** is utilized.

## Introduction to Chloronitromethane

**Chloronitromethane** ( $\text{C H}_2\text{ClNO}_2$ ) is a halogenated nitroalkane that serves as a versatile reagent and intermediate in organic synthesis. Its reactivity is influenced by both the chloro- and nitro- groups, making it a valuable building block for various chemical transformations. Understanding its solubility in different organic solvents is paramount for designing and optimizing reaction conditions, as well as for purification processes and the development of stable formulations.

## Solubility of Chloronitromethane

Precise quantitative solubility data for **chloronitromethane** in a wide range of organic solvents is not readily available in the literature. However, based on qualitative descriptions and the solubility of structurally similar compounds, a general solubility profile can be inferred. The

following table summarizes the available qualitative solubility information for **chloronitromethane**.

Solvent	CAS Number	Qualitative Solubility
Chloroform	67-66-3	Sparingly Soluble[1]
Methanol	67-56-1	Slightly Soluble[1]

For the structurally related compound **trichloronitromethane** (chloropicrin), it is reported to be miscible with acetone, benzene, carbon disulfide, carbon tetrachloride, ether, and methanol. Miscibility implies that the substances are soluble in each other in all proportions. This suggests that **chloronitromethane** is also likely to be soluble in these and other common organic solvents.

## Experimental Protocols for Solubility Determination

The following sections describe robust and widely accepted methods for determining the solubility of a liquid analyte like **chloronitromethane** in organic solvents.

### Shake-Flask Method for Equilibrium Saturation

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[2][3]

Objective: To prepare a saturated solution of **chloronitromethane** in a specific organic solvent at a controlled temperature.

Materials:

- **Chloronitromethane** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath
- Glass vials or flasks with airtight seals

- Pipettes and syringes
- Membrane filters (e.g., 0.45  $\mu\text{m}$  PTFE)

Procedure:

- Add an excess amount of **chloronitromethane** to a known volume of the selected organic solvent in a glass vial or flask. The presence of a distinct second phase of **chloronitromethane** ensures that saturation can be reached.
- Seal the container tightly to prevent solvent evaporation.
- Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25  $^{\circ}\text{C}$ ).
- Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature.[\[2\]](#)
- After the equilibration period, cease agitation and allow the undissolved **chloronitromethane** to settle. It is crucial to maintain the temperature during this phase.
- Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.
- Immediately filter the sample through a membrane filter to remove any undissolved microdroplets of **chloronitromethane**.
- The clear filtrate is the saturated solution ready for quantitative analysis.

## Quantitative Analysis of Saturated Solution

Once the saturated solution is prepared, the concentration of **chloronitromethane** must be determined accurately. Two common methods are gravimetric analysis and spectroscopic analysis.

This method is straightforward and relies on the precise measurement of mass.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the mass of **chloronitromethane** in a known mass or volume of the saturated solution.

Materials:

- Saturated solution of **chloronitromethane**
- Analytical balance
- Pre-weighed evaporation dish or vial
- Oven or vacuum desiccator

Procedure:

- Accurately weigh a clean, dry evaporation dish.
- Pipette a precise volume (e.g., 10 mL) of the saturated solution into the pre-weighed dish.
- Weigh the dish containing the solution to determine the total mass of the solution.
- Carefully evaporate the solvent under a fume hood. For higher boiling point solvents, a gentle stream of inert gas or placement in a low-temperature oven can facilitate evaporation.
- Once the solvent has evaporated, a residue of **chloronitromethane** will remain.
- Dry the dish with the residue to a constant weight in an oven or vacuum desiccator at a temperature that will not cause decomposition of **chloronitromethane**.
- Weigh the dish with the dry residue.
- The mass of the dissolved **chloronitromethane** is the final weight of the dish and residue minus the initial weight of the empty dish.
- The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

This method is suitable if **chloronitromethane** has a chromophore or can be separated and detected by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the concentration of **chloronitromethane** in the saturated solution using a calibration curve.

Materials:

- Saturated solution of **chloronitromethane**
- UV-Vis spectrophotometer or HPLC system
- Volumetric flasks and pipettes
- High-purity **chloronitromethane** for standards
- The same organic solvent used for the solubility experiment

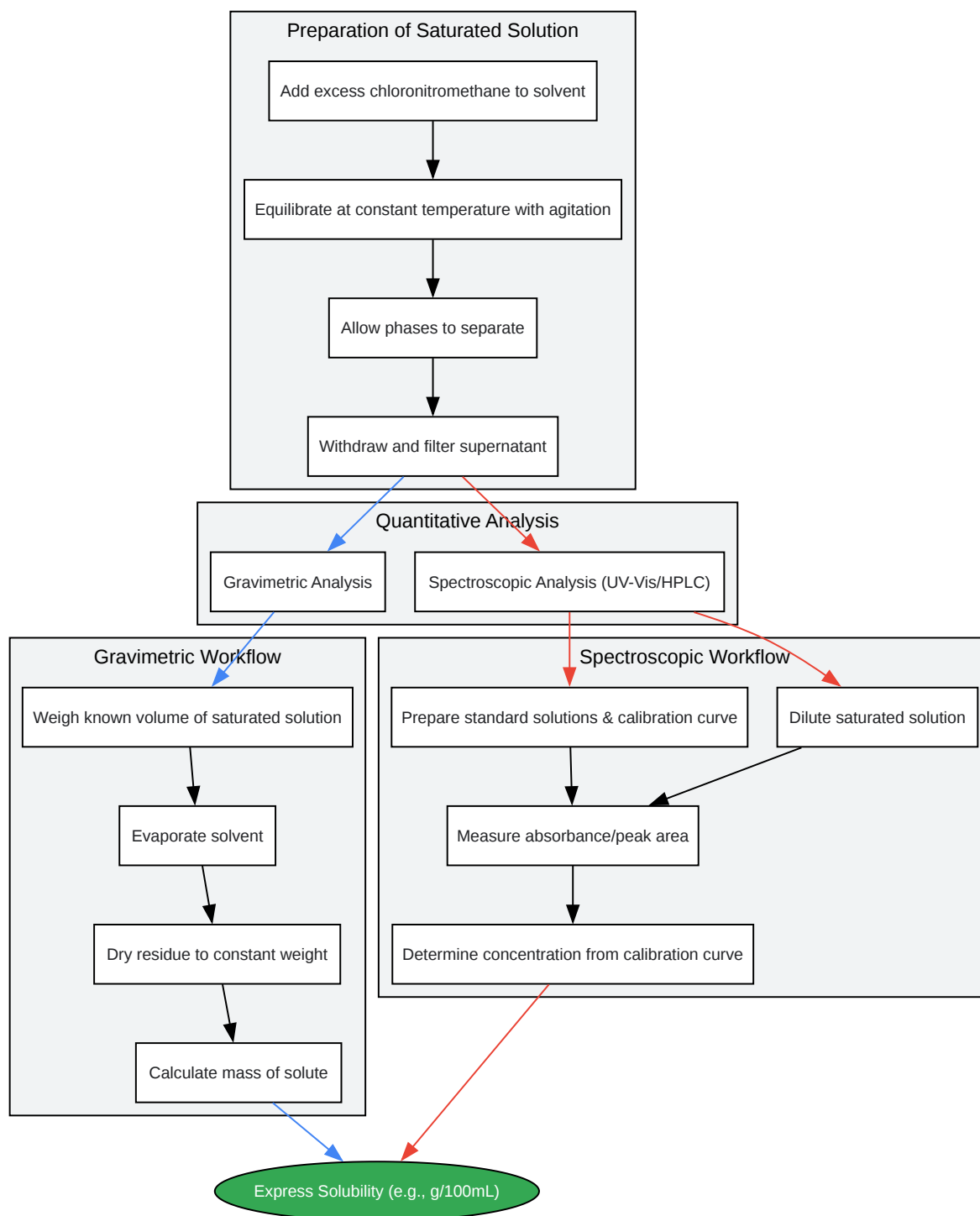
Procedure:

- Preparation of Standard Solutions: Prepare a series of standard solutions of **chloronitromethane** in the chosen organic solvent with known concentrations.
- Calibration Curve:
  - For UV-Vis, measure the absorbance of each standard solution at the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **chloronitromethane**.
  - For HPLC, inject a fixed volume of each standard solution and record the peak area.
  - Plot a graph of absorbance or peak area versus concentration to create a calibration curve.
- Sample Analysis:
  - Accurately dilute a known volume of the saturated **chloronitromethane** solution with the same organic solvent to a concentration that falls within the range of the calibration curve.
  - Measure the absorbance or inject the diluted sample into the HPLC and record the peak area.

- **Concentration Determination:** Use the calibration curve to determine the concentration of **chloronitromethane** in the diluted sample.
- **Calculate Solubility:** Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the solubility.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.



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